3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (molecular formula: C₁₉H₁₅N₃OS) is a thienopyrimidine derivative with a 3-amino substituent and a 4-fluorophenyl group at position 3. It is commercially known as Barbadin, a selective inhibitor of the β-arrestin1/AP2B1 complex, and is utilized in studies targeting G protein-coupled receptor (GPCR) internalization pathways . Its structure combines a thiophene-fused pyrimidinone core, which confers rigidity and electronic diversity, critical for binding to biological targets.
Properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGPDNPKTVSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The fluorophenyl group can be introduced through a halogenation reaction followed by a nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has been investigated for its inhibitory effects on various kinases involved in cancer progression.
- FLT3 Kinase Inhibition : Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant inhibitory activity against FLT3-ITD kinase, which is commonly mutated in acute myeloid leukemia (AML). The IC50 values for these compounds suggest promising efficacy in inhibiting cell proliferation in AML cell lines such as MV4-11 and MOLM-13 .
| Compound | FLT3-ITD IC50 (μM) | MV4-11 GI50 (μM) |
|---|---|---|
| This compound | 5.098 | 1.665 |
| Other derivatives | >20 | >10 |
VEGFR and AKT Pathways
The compound has also shown potential in targeting vascular endothelial growth factor receptor (VEGFR) and protein kinase B (AKT) pathways. These pathways are crucial for tumor angiogenesis and survival, respectively. In vitro studies have demonstrated its ability to inhibit these pathways effectively, leading to apoptosis in liver cancer cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its anticancer properties. Modifications to the thieno[2,3-d]pyrimidine core have been explored to enhance potency and selectivity against specific cancer types.
Key Findings:
- Substituting different functional groups on the phenyl ring can significantly alter the biological activity of the compound.
- Variations in the amino group position also impact the inhibitory efficacy against various kinases.
Case Study 1: FLT3 Inhibition in Acute Myeloid Leukemia
A study published in Nature examined a series of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit FLT3 mutations associated with AML. The lead compound from this series was found to have a submicromolar IC50 value against FLT3-ITD, demonstrating its potential as a therapeutic agent for AML patients with this mutation .
Case Study 2: Antiproliferative Effects on Liver Cancer Cells
In another investigation focused on liver cancer, researchers evaluated the antiproliferative effects of several thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds with structural similarities to this compound effectively induced apoptosis through modulation of the VEGFR and AKT pathways .
Mechanism of Action
The mechanism by which 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, 5, and 4. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Structure-Activity Relationship (SAR) Insights
- Position 3: The 3-amino group in Barbadin is critical for hydrogen bonding with β-arrestin1. Analogs lacking this group (e.g., 5-phenyl-thieno[2,3-d]pyrimidin-4-one) show reduced inhibitory activity .
- Position 5: Fluorine at the 4-position of the phenyl ring enhances bioactivity by increasing electronegativity and membrane permeability. Non-fluorinated analogs exhibit weaker bactericidal effects .
- Position 2: Alkylamino or sulfanyl groups (e.g., 2-SH in 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-) improve metabolic stability and pharmacokinetics .
Pharmacological and Industrial Relevance
- Antiparasitic Applications: Pyrrolo[2,3-d]pyrimidin-4-ones (e.g., 2-amino-6-(4-fluorophenyl)-5-phenyl-) demonstrate antiparasitic activity, highlighting the versatility of fused pyrimidinones .
- Kinase Inhibitors : Morpholine and triazole-substituted derivatives are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets .
Biological Activity
3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A thieno[2,3-d]pyrimidin-4-one core.
- An amino group at the 3-position.
- A fluorophenyl substituent at the 5-position.
This unique arrangement contributes to its reactivity and interaction with various biological targets.
Antiviral Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. For instance:
- A study showed that derivatives similar to this compound demonstrated inhibitory effects on RNA polymerase activity in Hepatitis C virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM .
- The compound's structural features allow it to interact effectively with viral proteins, enhancing its potential as an antiviral agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- It has been reported to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in tumor progression . The inhibition of MIF was quantified with an IC50 of approximately 2.6 μM for certain derivatives.
- In vitro studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can enhance its potency against various cancer cell lines .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to viral replication and cancer cell proliferation.
- Protein Interactions : It interacts with key proteins involved in cellular signaling pathways, affecting processes like apoptosis and cell migration.
Case Studies
-
Inhibition of MIF : A study focused on the inhibition of MIF by thieno[2,3-d]pyrimidine derivatives demonstrated that structural modifications could significantly enhance potency against cancer cells .
Compound IC50 (μM) Target 3a 2.6 ± 0.2 MIF 5d Varies Various -
Antiviral Efficacy : Another study highlighted the antiviral efficacy against HCV NS5B polymerase with IC50 values indicating potent activity .
Compound IC50 (μM) Virus Target Compound A 31.9 HCV Compound B 32.2 HCV
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile with formic acid under reflux (16–18 hours), yielding ~85% product after purification . Microwave-assisted synthesis may reduce reaction time and improve yield, as seen in analogous thienopyrimidine syntheses . Key parameters include solvent polarity (e.g., formic acid vs. ethanol) and temperature control to avoid side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use 1H/13C NMR to verify the aromatic proton environment (e.g., 4-fluorophenyl substituent) and the thienopyrimidine core. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C12H9FN3OS, MW 262.28). HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%), while X-ray crystallography (if crystals are obtainable) resolves stereoelectronic properties .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- Methodology : The electron-withdrawing fluorine atom enhances aromatic ring stability and modulates π-π stacking interactions, improving binding to hydrophobic enzyme pockets. LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity (~2.8), suggesting balanced solubility and membrane permeability .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the thienopyrimidine core for SAR studies?
- Methodology : Introduce substituents at the 2-position via nucleophilic substitution (e.g., using morpholine or alkylamines) under basic conditions (K2CO3/DMF). Monitor regioselectivity via LC-MS to distinguish between N1 vs. N3 alkylation products. For example, microwave irradiation at 120°C for 30 minutes improves selectivity for N1 derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Validation : Compare IC50 values across multiple assays (e.g., kinase inhibition vs. cellular proliferation). For instance, discrepancies in antiproliferative activity may arise from off-target effects or cell-line-specific metabolic differences .
- Structural Confirmation : Re-evaluate compound identity in conflicting studies using NMR and HRMS to rule out batch-to-batch variability or degradation .
Q. What computational methods predict the compound’s binding modes to kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR or CDK2). The 4-fluorophenyl group likely occupies hydrophobic pockets, while the amino group forms hydrogen bonds with catalytic lysine residues. Validate predictions with alanine scanning mutagenesis .
Q. How do solubility limitations impact in vivo studies, and what formulation strategies mitigate this?
- Methodology : The compound’s low aqueous solubility (<0.1 mg/mL) can limit bioavailability. Use nanoparticle encapsulation (PLGA polymers) or co-crystallization with succinic acid to enhance dissolution rates. Monitor plasma concentrations via LC-MS/MS in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
